

Netarsudil pharmacovigilance FAERS database analysis

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Compound Focus: Netarsudil

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FAERS Analysis: Netarsudil Safety Signals

The following tables summarize key safety findings from a 2025 real-world pharmacovigilance study of **Netarsudil**, which identified 63 adverse event (AE) signals from reports submitted to FAERS between January 2018 and September 2024 [1].

Table 1: Ocular Adverse Events (AEs) Associated with Netarsudil

AE Category	Specific Adverse Event (Preferred Term)	Reporting Frequency (n)	Signal Strength (Reporting Odds Ratio)
Known Ocular AEs (Listed on Label)	Conjunctival hyperemia	256	Significant [1]
	Vision blurred	131	Significant [1]
	Eye irritation	93	Significant [1]
	Corneal verticillata	66	Among the strongest [1]
New Ocular AEs (Not on Label)	Allergic blepharitis	10	Significant [1]

AE Category	Specific Adverse Event (Preferred Term)	Reporting Frequency (n)	Signal Strength (Reporting Odds Ratio)
	Eye pruritus	Not specified	Significant [1]
	Dacryostenosis (tear duct stenosis)	Not specified	Significant [1]
	Myopic shift	Not specified	Significant [1]
	Corneal hemorrhage	Not specified	Significant [1]

Table 2: Systemic and Other Safety Signals

AE Category	Specific Adverse Event (Preferred Term)	Reporting Frequency (n)	Comments
Systemic AEs	Hypersensitivity	20	Signals primarily in immune system and skin disorder categories [1]
	Swelling face	8	[1]
	Dermatitis allergic	4	[1]
	Dermatitis contact	4	[1]
Time to Onset	Median Time	1 day (IQR: 0-13 days)	82.65% of AEs occurred within the first month [1]
Subgroup Analysis	Patients ≥ 65 years	More prone to inflammation-related AEs	[1]
	Patients 18-64 years	More prone to cataract subcapsular, dry eye, refraction disorder	[1]

Experimental Protocols & Methodologies

For researchers aiming to replicate or evaluate this analysis, here are the detailed methodologies employed in the key studies.

FAERS Data Mining & Disproportionality Analysis

The core pharmacovigilance study used the following protocol to identify safety signals [1]:

- **Data Source:** AE reports were extracted from the FAERS database via the OpenVigil 2.1 pharmacovigilance tool. The data covered reports from **January 2018 to September 2024** [1].
- **Case Selection:** Reports were included where **netarsudil** (or its brand name "Rhopressa") was listed as the **"primary suspected"** drug [1].
- **Statistical Analysis - Disproportionality:**
 - The **Reporting Odds Ratio (ROR)** was used as the primary metric to identify potential safety signals [1].
 - A signal was considered statistically significant if the number of reports for a specific AE was ≥ 3 and the **lower limit of the 95% confidence interval (CI) for the ROR was > 1** [1].
 - The calculation was based on a 2x2 contingency table (see Table 3) [1].

Table 3: 2x2 Table for ROR Calculation

	Target AE Reported	All Other AEs Reported	Total
Netarsudil	a	b	a + b
All Other Drugs	c	d	c + d
Total	a + c	b + d	a + b + c + d

$$ROR = (a/b) / (c/d) [1]$$

- **Additional Analyses:**
 - **Time to Onset (TTO):** The interval between the start of **netarsudil** and the AE occurrence was analyzed. A **Weibull distribution** model was fitted, where a shape parameter (β) < 1 indicates that AE incidence decreases over time (early failure type) [1].
 - **Subgroup Analysis:** Signals were stratified by age and gender [1].

- **Sensitivity Analysis:** To minimize confounding, disproportionality analysis was repeated after excluding reports involving the top 30 drugs co-administered with **netarsudil** [1].

Clinical Trial Meta-Analysis Protocol

A 2025 network meta-analysis provided comparative efficacy and safety data with the following method [2]:

- **Data Sources:** Researchers systematically searched **PubMed, Cochrane, Web of Science, and Scopus** up to October 7th, 2024 [2].
- **Study Selection:** Included randomized controlled trials (RCTs) comparing **netarsudil**-containing interventions with other IOP-lowering treatments [2].
- **Data Synthesis:** A **frequentist network meta-analysis** was performed.
 - Efficacy was presented as **Mean Differences (MDs)** in IOP reduction.
 - Safety was presented as **Risk Ratios (RRs)** with 95% CIs [2].
- **Quality Assessment:** The **Cochrane risk-of-bias (ROB) tool** was used to assess the quality of the included RCTs [2].

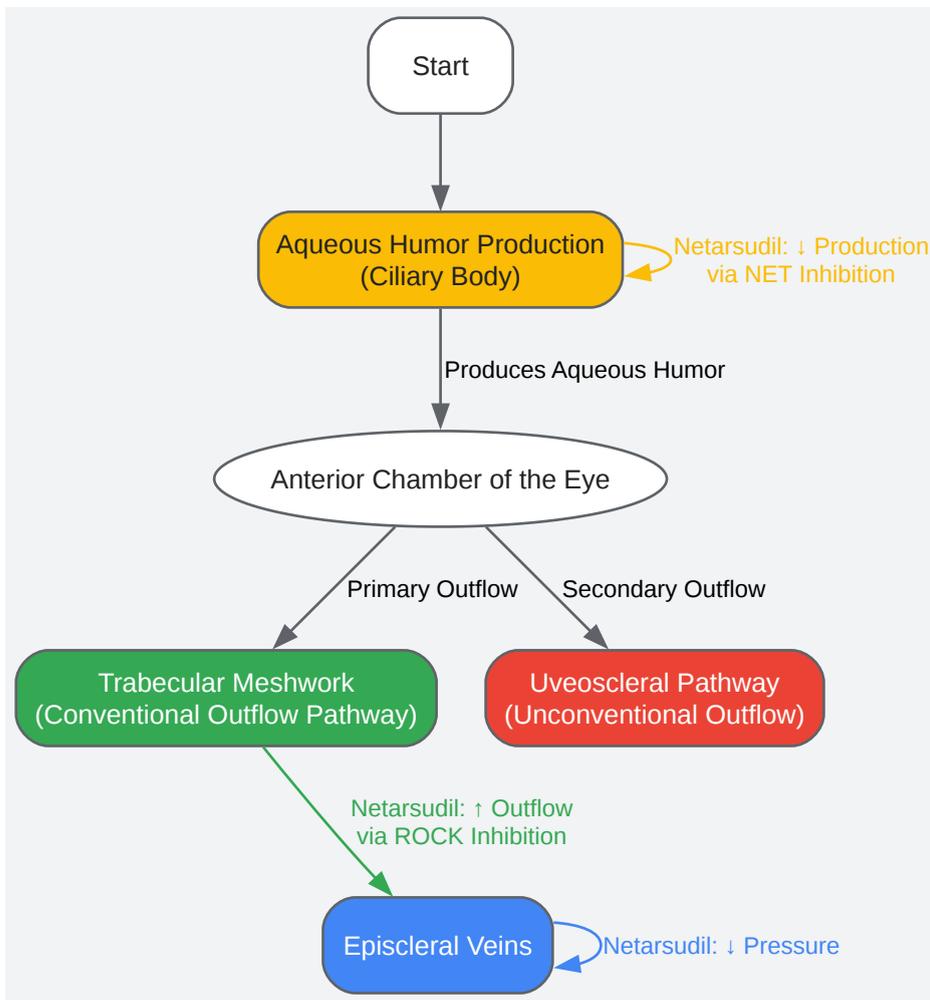
Mechanism of Action & Comparative Performance

Pharmacological Profile

Netarsudil is a first-in-class Rho kinase (ROCK) inhibitor approved for lowering intraocular pressure (IOP). Its novel mechanism differs from traditional agents [3] [4]:

- **Primary Mechanism:** Increases aqueous humor outflow through direct relaxation and modulation of the **trabecular meshwork** [3] [4].
- **Secondary Mechanisms:** Also reduces aqueous production by inhibiting the **norepinephrine transporter (NET)** in the ciliary body and may lower episcleral venous pressure [3].

The diagram below illustrates the sites of action for **Netarsudil** in the eye.



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Comparative Efficacy and Safety vs. Other Agents

- **Efficacy:** The fixed-dose combination of **Netarsudil 0.02%/Latanoprost 0.005%** once daily was identified as one of the most effective interventions for IOP reduction across multiple follow-up periods (1, 2, 6 weeks, and 3 months) in a 2025 network meta-analysis [2].
- **Safety Profile Comparison:** The same analysis concluded that while **netarsudil**-containing medications were effective, they were **associated with a higher rate of adverse events** compared to other agents. Traditional therapies like **latanoprost 0.005%** and **timolol 0.5%** were found to have potentially fewer side effects, specifically a lower incidence of blurred vision, conjunctival hemorrhage, and conjunctival hyperemia [2].

Interpretation Notes for Researchers

When interpreting these FAERS results, please consider:

- **Signal vs. Causality:** A signal in FAERS indicates a statistical association, not confirmed causation. It serves as a hypothesis for further investigation [5].
- **Reporting Biases:** The FAERS database relies on spontaneous reporting, which is subject to under-reporting and reporting biases (e.g., media attention can influence reporting rates) [5].
- **Data Limitations:** The presence of an AE report does not verify that the drug caused the event. Confounding factors, such as underlying diseases and concomitant medications, may influence the results [1] [5].

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